molecular formula C7H14O B3392004 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol CAS No. 55444-46-7

2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol

Cat. No.: B3392004
CAS No.: 55444-46-7
M. Wt: 114.19 g/mol
InChI Key: IPKMDCPNAOYUEB-NKWVEPMBSA-N
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Description

2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol is a chiral chemical building block characterized by its distinct cyclopropane ring and ethanol functional group. The specific stereochemistry at the two chiral centers on the cyclopropyl ring, defined as (1S,2S), makes this compound a valuable scaffold in asymmetric synthesis and medicinal chemistry research. Chiral cyclopropyl-containing structures are frequently employed in the development of pharmaceutical intermediates and bioactive molecules due to the unique steric and electronic properties of the cyclopropane ring . This compound is provided as a high-purity material for research applications. Its structure suggests potential utility as an intermediate in synthesizing more complex molecules for drug discovery programs, particularly in constructing compounds with specific three-dimensional architectures. Researchers can utilize this chiral synthon to explore structure-activity relationships or develop novel synthetic methodologies. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,2S)-2-ethylcyclopropyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-6-5-7(6)3-4-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKMDCPNAOYUEB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707751
Record name 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID70707751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55444-46-7
Record name 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 2 1s,2s 2 Ethylcyclopropyl Ethan 1 Ol and Its Cyclopropyl Core

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The high ring strain of cyclopropane (B1198618), estimated to be around 27.6 kcal/mol, is a consequence of significant angle and torsional strain. masterorganicchemistry.comutexas.edu This strain energy, which weakens the C-C bonds within the ring, is a primary driver for its reactivity, particularly in ring-opening transformations. masterorganicchemistry.comutexas.edu

The presence of a hydroxyl group in proximity to a cyclopropane ring, as in 2-[(1S,2S)-2-ethylcyclopropyl]ethan-1-ol, can influence the regioselectivity of acid-catalyzed ring-opening. Protonation of the alcohol under acidic conditions can lead to the formation of a carbocation, which can be stabilized by the adjacent cyclopropyl group. This can initiate a cascade of rearrangements.

For instance, in the presence of a Brønsted acid, the cyclopropane ring can be activated towards nucleophilic attack. scispace.comlookchem.com The reaction of donor-acceptor cyclopropanes with various nucleophiles is often facilitated by acid catalysis, which increases the polarization of the C-C bonds in the cyclopropane ring. scispace.comlookchem.com While this compound is not a classic donor-acceptor cyclopropane, the hydroxyl group can still play a role in directing the outcome of acid-catalyzed reactions.

Under acidic conditions, cyclopropylmethanols can undergo dehydration to form a stabilized carbocation, which then participates in further reactions. nih.gov The acid-catalyzed opening of cyclopropylsilanes, for example, proceeds through a preferred conformation that influences the stereochemistry of the resulting product. nih.gov Similarly, acid-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, demonstrates that the nucleophile preferentially attacks the more substituted carbon in asymmetric cases. libretexts.orgstackexchange.comopenstax.orglibretexts.org This suggests that in the case of this compound, the regioselectivity of ring-opening would be influenced by the substitution pattern of the cyclopropane ring and the nature of the attacking nucleophile.

Skeletal rearrangements are a common feature of acid-catalyzed reactions of cyclopropyl alcohols. The initial carbocation formed upon protonation and loss of water can undergo ring expansion or other rearrangements to yield more stable carbocationic intermediates, leading to a variety of products.

The ring-opening of cyclopropanes can also be initiated by nucleophiles, particularly when the cyclopropane is "activated" by an electron-withdrawing group. nih.gov In the case of this compound, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic attack.

The regioselectivity of nucleophilic ring-opening is often controlled by steric and electronic factors. In S_N2-like reactions, the nucleophile typically attacks the least sterically hindered carbon of the cyclopropane ring. rsc.org However, the outcome can be influenced by the specific catalyst and reaction conditions employed. For example, catalyst-controlled regioselectivity has been achieved in the nucleophilic ring-opening of unbiased epoxides, allowing for the formation of different regioisomers by choosing the appropriate catalyst. rsc.org

A variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, have been shown to participate in the ring-opening of donor-acceptor cyclopropanes, often catalyzed by a Brønsted acid. scispace.comlookchem.comresearchgate.net This highlights the potential for diverse product formation from a single cyclopropyl precursor. The use of different nucleophiles can lead to a divergence in the reaction pathway, yielding a range of functionalized products.

The significant ring strain in cyclopropane (approximately 28 kcal/mol) is a major thermodynamic driving force for its chemical transformations. utexas.edu This inherent instability is due to a combination of angle strain, with C-C-C bond angles of 60° deviating significantly from the ideal 109.5° for sp³ hybridized carbon, and torsional strain from eclipsed C-H bonds. masterorganicchemistry.comlibretexts.orgwikipedia.org The release of this strain energy in reactions makes cyclopropane derivatives highly reactive compared to their acyclic or larger ring counterparts. masterorganicchemistry.comutexas.edu

The isomerization of cyclopropane to propene, for example, is an exothermic process, releasing approximately -33.0 kJ/mol of heat. researchgate.net This illustrates the thermodynamic favorability of reactions that open the three-membered ring. The C-C bonds in cyclopropane are weaker (around 65 kcal/mol) than typical C-C bonds (80-85 kcal/mol), further contributing to its reactivity. masterorganicchemistry.com

This strain-release principle is the basis for a variety of transformations, including ring-opening/cyclization reactions that can be initiated by radical pathways. nih.govbeilstein-journals.org In these reactions, the initial formation of a radical on the cyclopropane ring leads to ring-opening and subsequent cyclization to form larger, more stable ring systems.

Functional Group Interconversions of the Hydroxyl Group in Cyclopropyl Ethanols

The primary hydroxyl group of this compound provides a handle for a range of functional group interconversions, allowing for the synthesis of a variety of derivatives while potentially preserving the cyclopropyl core.

The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde, 2-[(1S,2S)-2-ethylcyclopropyl]acetaldehyde, or further to the carboxylic acid, 2-[(1S,2S)-2-ethylcyclopropyl]acetic acid. A variety of reagents can be employed for the selective oxidation of primary alcohols to aldehydes, such as N-chlorosuccinimide mediated by oxoammonium salts, which has shown high chemoselectivity for primary over secondary alcohols. nih.gov Other methods for the oxidation of primary alcohols include the use of reagents like sodium dichromate with sulfuric acid (Jones reagent), although this often leads to the carboxylic acid. youtube.comkhanacademy.org The use of bimetallic nanoparticles as catalysts for the oxidation of alcohols to aldehydes or ketones has also been explored. researchgate.net

Conversely, while this compound is already a primary alcohol, related cyclopropyl ketones can be reduced to the corresponding secondary alcohols. The synthesis of α-cyclopropyl ketones can be achieved through methods like hydrogen borrowing catalysis followed by intramolecular displacement. acs.org These ketones can then be reduced to the corresponding cyclopropyl alcohols.

Table 1: Examples of Oxidation Reactions of Alcohols

Starting MaterialReagentProductReference
Primary AlcoholN-Chlorosuccinimide/Oxoammonium SaltAldehyde nih.gov
Primary AlcoholSodium Dichromate/H₂SO₄ (Jones Reagent)Carboxylic Acid youtube.comkhanacademy.org
Secondary AlcoholBimetallic Nanoparticle CatalystKetone researchgate.net

The hydroxyl group of this compound can be readily converted into a variety of other functional groups, significantly expanding its synthetic utility.

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. nih.gov Common esterification methods include the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, and the Steglich esterification, which uses a carbodiimide (B86325) and a catalyst like DMAP. nih.govmasterorganicchemistry.com These reactions allow for the introduction of a wide range of acyl groups. The modification of natural product secondary metabolites through esterification is a common strategy to enhance their biological activity. medcraveonline.commedcraveonline.com

Etherification: Ethers can be synthesized from this compound through methods like the Williamson ether synthesis. libretexts.orgaskthenerd.com This involves converting the alcohol to its corresponding alkoxide with a strong base like sodium hydride, followed by reaction with an alkyl halide in an S_N2 reaction. libretexts.org Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can form a symmetrical ether, though this method is generally limited to primary alcohols. libretexts.org The synthesis of cyclopropyl ethers has been described, for example, by reacting a 1,3-dihalohydrin with an alkyl sulfate (B86663) followed by treatment with a base. google.com

Other Derivatizations: The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

Table 2: Common Derivatization Reactions of Alcohols

Reaction TypeReagentsProduct Functional GroupReference
Fischer EsterificationCarboxylic Acid, Acid CatalystEster masterorganicchemistry.com
Steglich EsterificationCarboxylic Acid, DCC, DMAPEster nih.gov
Williamson Ether Synthesis1. NaH; 2. Alkyl HalideEther libretexts.orgaskthenerd.com
TosylationTosyl Chloride, PyridineTosylateN/A

Stereospecific and Stereoselective Reactions at the Cyclopropyl Ring and Side Chain

The chemical transformations of this compound are significantly influenced by its stereoisomeric structure. Reactions can be directed to occur with a high degree of stereoselectivity, where one stereoisomer is preferentially formed over others, or stereospecifically, where different stereoisomers of the starting material yield stereochemically distinct products.

Regioselective Functionalization of the Cyclopropyl and Ethyl Side Chains

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule that has multiple reactive sites. In this compound, the primary alcohol, the C-H bonds of the ethyl group, and the C-C bonds of the cyclopropane ring are all potential sites for chemical modification.

Functionalization of the Ethyl Side Chain:

The primary alcohol of the ethanol (B145695) side chain is the most common site for initial functionalization due to its inherent reactivity. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of esters and ethers. The presence of the adjacent chiral cyclopropyl group can influence the reactivity and selectivity of these transformations.

Functionalization of the Cyclopropyl Ring:

The functionalization of the cyclopropane ring itself can be challenging due to its relative inertness compared to the alcohol. However, the strained C-C bonds of the cyclopropane can be cleaved under certain conditions, leading to ring-opened products. The regioselectivity of this ring-opening is influenced by the substituents on the ring. In donor-acceptor cyclopropanes, for example, the regioselectivity of the ring-opening is dictated by the electronic nature of the substituents. While this compound is not a classic donor-acceptor cyclopropane, the principles of substituent-directed ring cleavage are still relevant.

The use of directing groups can be a powerful strategy to achieve regioselective C-H functionalization. While not specifically documented for this molecule, methods involving silicon-tethered directing groups have been used for meta-selective C-H functionalization of arylsilanes, a concept that could potentially be adapted for selective functionalization of the ethyl group or the cyclopropane ring. nih.gov

Reactive Site Type of Functionalization Example Reagents/Conditions
Primary AlcoholOxidationPCC, Swern oxidation, TEMPO
Primary AlcoholEsterificationAcyl chlorides, carboxylic anhydrides
Cyclopropane RingRing-openingTransition metal catalysts, strong acids
C-H bonds (Ethyl/Cyclopropyl)C-H Activation (potential)Directing group strategies with transition metals

Mechanistic Investigations of Reactions Involving 2 1s,2s 2 Ethylcyclopropyl Ethan 1 Ol and Its Analogs

Elucidation of Detailed Reaction Pathways for Cyclopropanation and Subsequent Transformations

The formation of the cyclopropane (B1198618) ring in analogs of 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol is typically achieved through the cyclopropanation of an alkene. Several methods exist for this transformation, each with a distinct mechanistic pathway. wikipedia.org The addition of a carbene or a carbenoid to a double bond is a primary method for creating the three-membered ring. fiveable.me

Cyclopropanation Pathways:

Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. chemistrylearner.comnrochemistry.com The reaction is thought to proceed through a concerted, three-centered "butterfly" transition state where the methylene (B1212753) group is delivered to the alkene. nrochemistry.com This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, a characteristic known as stereospecificity. chemistrylearner.comucalgary.ca For example, a cis-alkene will yield a cis-substituted cyclopropane. ucalgary.ca

Reactions with Diazo Compounds: Diazo compounds, like diazomethane (CH₂N₂), can generate carbenes upon photolysis or thermolysis. masterorganicchemistry.com These highly reactive carbenes add to alkenes in a concerted cycloaddition, which is also stereospecific. fiveable.memasterorganicchemistry.com Metal catalysts, such as copper or rhodium complexes, can be used to moderate the reactivity of diazo compounds, forming metal-carbenoid intermediates that undergo controlled cyclopropanation. organicreactions.org

Alpha-Elimination from Haloforms: Dihalocarbenes (e.g., :CCl₂) can be generated from haloforms (e.g., CHCl₃) by treatment with a strong base. openstax.orglibretexts.org These electrophilic carbenes also add stereospecifically to alkenes to form dihalocyclopropanes. openstax.orglibretexts.org

Subsequent Transformations: Once formed, the cyclopropane ring in molecules like this compound can undergo various transformations, most notably ring-opening reactions driven by the relief of significant ring strain (approximately 28 kcal/mol). utexas.edumasterorganicchemistry.com A key pathway for these transformations is initiated by the formation of a cyclopropylcarbinyl cation . This cation can be generated from the corresponding alcohol by acid-catalyzed dehydration. nih.gov

The cyclopropylcarbinyl cation is highly fluxional and can undergo rapid rearrangements:

Ring Expansion: The cation can rearrange to a more stable cyclobutyl cation. beilstein-journals.org

Ring Opening: It can open to form a homoallylic cation. beilstein-journals.orgresearchgate.net

These rearrangements lead to a mixture of products, including cyclobutyl and homoallylic alcohols or halides, depending on the nucleophiles present. beilstein-journals.org The specific pathway taken and the resulting product distribution are heavily influenced by the substitution pattern on the cyclopropane ring and the reaction conditions. beilstein-journals.org

Table 1: Comparison of Common Cyclopropanation Reaction Pathways.
ReactionReagentsReactive SpeciesMechanism Key FeaturesStereochemistry
Simmons-SmithCH₂I₂ + Zn(Cu)Carbenoid (ICH₂ZnI)Concerted, "butterfly" transition stateStereospecific (retention of alkene geometry)
Diazo Compound DecompositionCH₂N₂ + hv or ΔCarbene (:CH₂)Concerted cycloadditionStereospecific (for singlet carbenes)
Metal-Catalyzed Diazo DecompositionRCHN₂ + Rh₂(OAc)₄Metal CarbenoidStepwise or concerted, catalyst-dependentHighly stereoselective (catalyst-controlled)
Alpha-EliminationCHCl₃ + KOHDihalocarbene (:CCl₂)Concerted cycloadditionStereospecific

Identification and Characterization of Key Reactive Intermediates, including Carbenoids and Carbocations

The mechanistic pathways for reactions involving this compound are defined by the transient species, or reactive intermediates, that are formed. solubilityofthings.com These high-energy, short-lived molecules are not typically isolable but their existence can be inferred and characterized through spectroscopic methods and computational studies. organicchemistrytutor.com

Carbenoids: In many cyclopropanation reactions, the reactive species is not a free carbene but a carbenoid . fiveable.me Carbenoids are metal-complexed reagents that exhibit carbene-like reactivity but are generally more stable and selective than free carbenes. libretexts.org

Simmons-Smith Reagent: The quintessential carbenoid is the (iodomethyl)zinc iodide formed in the Simmons-Smith reaction. libretexts.org The presence of the zinc metal atom stabilizes the species, making it less reactive and more selective, allowing for cyclopropanation in the presence of various functional groups. chemistrylearner.comnrochemistry.com The mechanism involves the concerted transfer of a CH₂ group from the carbenoid to the alkene, avoiding a free carbene intermediate. ucalgary.camasterorganicchemistry.com

Metal Carbenoids from Diazo Compounds: Catalysts based on rhodium, copper, and palladium react with diazo compounds to form metal-carbenoid intermediates. organicreactions.orgnih.gov These species are central to modern synthetic chemistry as the catalyst's ligand sphere can be modified to induce high levels of diastereoselectivity and enantioselectivity in the cyclopropanation reaction. organicreactions.org

Carbocations: In subsequent transformations of cyclopropyl (B3062369) systems, carbocations are the pivotal reactive intermediates.

Cyclopropylcarbinyl (CPC) Cation: This is arguably the most important intermediate in the chemistry of this compound analogs. It is formed, for example, by the protonation of the hydroxyl group and subsequent loss of water. nih.gov The CPC cation is remarkably stable for a primary carbocation due to the delocalization of the positive charge into the cyclopropane ring's C-C sigma bonds, which have significant p-character. stackexchange.com This stabilization is often described using a "bent bond" or "non-classical" model. stackexchange.com

Bicyclobutonium Cation: The CPC cation exists in a rapid equilibrium with other cationic structures. For a long time, the bicyclobutonium ion, a non-classical carbocation with a bridged structure, was proposed as a key intermediate. nih.gov However, numerous computational studies have suggested that for many systems, the bicyclobutonium structure is not a true intermediate but rather a high-energy transition state connecting different isomeric CPC cations. researchgate.netacs.org

Homoallylic and Cyclobutyl Cations: The high strain of the cyclopropane ring facilitates rearrangement of the CPC cation into more stable carbocations. beilstein-journals.org These include the ring-opened homoallylic cation and the ring-expanded cyclobutyl cation. beilstein-journals.org The relative stability of these intermediates dictates the final product distribution.

Table 2: Key Reactive Intermediates and Their Characteristics.
IntermediateTypical FormationKey Structural FeatureRelative Stability/ReactivityFate
Carbenoid (e.g., ICH₂ZnI)Reaction of CH₂I₂ with Zn(Cu)Metal-carbon bond (e.g., C-Zn)More stable and selective than free carbenesDelivers CH₂ group to an alkene
Cyclopropylcarbinyl CationDehydration of a cyclopropylcarbinolPositive charge adjacent to a cyclopropane ring; non-classical stabilizationUnusually stable for a primary carbocation; highly fluxionalRearrangement to other cations; trapping by nucleophiles
Homoallylic CationRing-opening of a cyclopropylcarbinyl cationAllylic carbocation systemGenerally more stable than the cyclopropylcarbinyl cationTrapping by nucleophiles at different positions
Cyclobutyl CationRing-expansion of a cyclopropylcarbinyl cationFour-membered ring with a positive chargeStability is dependent on substitutionTrapping by nucleophiles; further rearrangement

Kinetic and Thermodynamic Considerations Influencing Stereochemical Outcomes

The stereochemical outcome of reactions involving cyclopropylcarbinyl intermediates is often dictated by a competition between kinetic and thermodynamic control. wikipedia.orgjackwestin.com This principle is crucial for understanding why reaction conditions such as temperature and reaction time can dramatically alter the product ratio. reddit.com

Kinetic Control: At low temperatures and short reaction times, the reaction is typically under kinetic control. reddit.com This means the major product is the one that is formed the fastest—the one with the lowest activation energy. jackwestin.comyoutube.com In the context of the cyclopropylcarbinyl cation generated from a chiral precursor like this compound, the kinetically favored pathway is often the direct attack of a nucleophile on the initially formed, non-rearranged cation. This process can be highly stereospecific, preserving the stereochemical information of the starting material.

Thermodynamic Control: At higher temperatures or with longer reaction times, the system has enough energy to overcome the activation barriers for both forward and reverse reactions. wikipedia.orgreddit.com This allows an equilibrium to be established between the various cationic intermediates (cyclopropylcarbinyl, homoallylic, etc.). Under these conditions of thermodynamic control, the product distribution reflects the relative stabilities of the final products. jackwestin.comyoutube.com The major product will be the most thermodynamically stable one, which may arise from a rearranged carbocation. This often leads to a loss of stereospecificity and the formation of a mixture of stereoisomers.

The driving force for many of these transformations is the release of ring strain. Cyclopropane possesses significant strain energy (angle strain and torsional strain), which makes ring-opening processes thermodynamically favorable. utexas.eduyoutube.comwikipedia.org The formation of a less-strained acyclic (homoallylic) or larger-ring (cyclobutyl) system is often the ultimate thermodynamic sink for the reaction.

A generalized energy profile diagram showing the competition between a kinetically favored product (lower activation energy, less stable) and a thermodynamically favored product (higher activation energy, more stable). Reactants proceed through a common intermediate, from which two different transition states lead to the kinetic and thermodynamic products respectively.

Isotope Labeling Studies to Probe Reaction Mechanisms and Atom Transfer

Isotope labeling is a powerful experimental technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. chem-station.com By replacing an atom (commonly hydrogen) with a heavier, stable isotope like deuterium (D or ²H), chemists can follow the fate of the labeled position in the product, as the C-D bond is chemically similar to a C-H bond but distinguishable by mass spectrometry and NMR spectroscopy. clearsynth.com

In the study of reactions involving this compound and its analogs, deuterium labeling has been instrumental in:

Confirming Cationic Rearrangements: Labeling studies have provided strong evidence for the interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallylic cations. beilstein-journals.orggoogle.com For instance, by preparing a cyclopropylcarbinol with a deuterium label at a specific position on the ring or the carbinol carbon, researchers can analyze the product mixture to see where the label has migrated. Scrambling of the deuterium label among multiple positions in the products is a hallmark of a mechanism involving rapidly equilibrating cationic intermediates. google.com

Elucidating Hydride Shifts: Many carbocation rearrangements involve 1,2-hydride (or alkyl) shifts. Replacing a hydrogen atom at a potential migration origin with deuterium allows for the direct observation of such shifts. rsc.org

Probing the Kinetic Isotope Effect (KIE): The rate of a reaction can change when an isotope is substituted at a position involved in bond-breaking or bond-forming in the rate-determining step. chem-station.com This is known as the kinetic isotope effect (KIE). wikipedia.org A C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break. princeton.edu If a C-H bond is broken in the rate-limiting step, the reaction will be significantly slower when H is replaced by D (a "primary" KIE, kH/kD > 1). wikipedia.orgprinceton.edu The magnitude of the KIE can provide detailed information about the geometry of the transition state. nih.gov For example, a large KIE in a reaction could support a mechanism where a hydride transfer is the rate-determining step. rsc.orgresearchgate.net Conversely, the absence of a KIE (kH/kD ≈ 1) can help rule out mechanisms where C-H bond cleavage is rate-limiting. researchgate.net

Table 3: Hypothetical Isotope Labeling Experiments and Mechanistic Insights.
Labeled SubstrateReactionObserved OutcomeMechanistic Implication
Cyclopropylcarbinol-α-d₁Acid-catalyzed solvolysisDeuterium is found distributed across multiple positions in the homoallylic and cyclobutyl products.Supports a mechanism involving rapid equilibration between cyclopropylcarbinyl, cyclobutyl, and homoallylic cations.
Cyclopropane-1-d₁-carbinolRing openingThe rate of reaction is identical to the unlabeled compound (KIE ≈ 1).Suggests that the C-D bond on the ring is not broken in the rate-determining step of the reaction.
Substrate with -CHD- group adjacent to cation centerRearrangementThe reaction rate is 5-7 times slower than the unlabeled (-CH₂-) analog (KIE > 1).Indicates that a 1,2-hydride shift from this position is likely the rate-determining step.

Advanced Spectroscopic and Structural Elucidation Studies for Chiral Cyclopropyl Ethanols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships, which are crucial for confirming the (1S,2S) stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the cyclopropane (B1198618) ring are particularly diagnostic, typically appearing in the upfield region (approx. 0.2-1.0 ppm) due to the ring's shielding effects. The diastereotopic protons of the ethyl group and the ethan-1-ol moiety will exhibit complex splitting patterns. The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbons of the cyclopropyl (B3062369) ring are characteristically shielded, appearing at high field (approx. 5-20 ppm). chemicalbook.com The chemical shifts of the ethyl and ethanol (B145695) carbons provide further structural confirmation. organicchemistrydata.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Stereochemical and Conformational Analysis: The relative stereochemistry of the substituents on the cyclopropane ring can be determined using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). For the (1S,2S) isomer, NOE correlations would be expected between the protons on the ethyl group and the protons of the ethan-1-ol side chain that are on the same face of the ring. Conformational preferences, such as the rotation around the C-C single bonds, can also be investigated through analysis of coupling constants and NOE data. nih.govauremn.org.brmdpi.com The use of chiral derivatizing agents, such as Mosher's acid, can create diastereomeric esters whose NMR spectra allow for the unambiguous assignment of the absolute configuration at the alcohol's chiral center, if one were present, or to assist in confirming the ring's absolute stereochemistry. researchgate.networdpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Cyclopropyl H (CH-CH₂OH)~0.5 - 0.8 (m)~15 - 20
Cyclopropyl H (CH-CH₂CH₃)~0.6 - 0.9 (m)~18 - 23
Cyclopropyl CH₂~0.2 - 0.5 (m)~8 - 12
CH₂-OH~3.4 - 3.7 (t or dd)~60 - 65
OHVariable (s, br)-
CH₂-CH₃ (on ring)~1.2 - 1.5 (m)~20 - 25
CH₂-CH₃~0.8 - 1.1 (t)~12 - 16

Note: This table presents illustrative data based on known chemical shift ranges for similar structural motifs. chemicalbook.comresearchgate.netnih.gov Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (FT-IR, Raman) in Characterizing Functional Groups and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups. epequip.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by features characteristic of a primary alcohol and a cyclopropane ring. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding. libretexts.orglibretexts.org A strong C-O stretching vibration for a primary alcohol typically appears around 1050-1075 cm⁻¹. spectroscopyonline.com The presence of the cyclopropane ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ (typically ~3080 cm⁻¹) and characteristic skeletal vibrations or "ring breathing" modes in the fingerprint region (around 1020-1000 cm⁻¹). docbrown.infodaneshyari.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman spectra, the hydrocarbon backbone, including the cyclopropane ring and ethyl group, will show strong C-H stretching and bending modes. researchgate.net The symmetric cyclopropane ring breathing mode is often a strong and sharp band in the Raman spectrum, providing clear evidence for the cyclic structure. aip.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H StretchFT-IR3200 - 3600Strong, Broad
C-H Stretch (Cyclopropyl)FT-IR, Raman~3080Medium-Strong
C-H Stretch (Aliphatic)FT-IR, Raman2850 - 3000Strong
C-O Stretch (Primary Alcohol)FT-IR1050 - 1075Strong
Cyclopropane Ring "Breathing"Raman1000 - 1020Strong, Sharp

Note: This table presents typical frequency ranges. libretexts.orgspectroscopyonline.comdocbrown.info The exact positions can be influenced by the molecular environment.

Mass Spectrometry for Reaction Monitoring, Isotope Analysis, and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for alcohols is often weak or absent due to rapid fragmentation. libretexts.orglibretexts.orgyoutube.com Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage. whitman.edu For the target compound, alpha-cleavage would involve the breaking of the bond between the cyclopropyl ring and the ethanol moiety, leading to a prominent ion.

Fragmentation of the cyclopropane ring itself can also occur. The ring may open to form an isomeric alkene radical cation, which then undergoes further fragmentation typical of acyclic alkenes. nih.govdocbrown.infoyoutube.com This can lead to a complex fragmentation pattern, but key fragments can help piece together the original structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula. mdpi.com

Table 3: Plausible Mass Spectrometry Fragments for this compound (MW = 114.19)

m/z Value Possible Fragment Identity Fragmentation Pathway
114[C₇H₁₄O]⁺Molecular Ion (M⁺)
99[C₆H₁₁O]⁺Loss of methyl radical (•CH₃)
96[C₇H₁₂]⁺Loss of water (H₂O) from M⁺
85[C₆H₉]⁺Loss of ethyl radical (•CH₂CH₃)
71[C₄H₇O]⁺Cleavage of cyclopropane ring
45[CH₂CH₂OH]⁺Alpha-cleavage

Note: The relative intensities of these fragments are dependent on the ionization energy and the specific mass spectrometer used. libretexts.orgdtic.mil

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiopurity and Absolute Configuration Determination

Chiroptical techniques are essential for analyzing chiral molecules, as they respond differently to left- and right-circularly polarized light.

Optical Rotation: As a chiral molecule, an enantiomerically pure sample of this compound will rotate the plane of polarized light. The magnitude and sign (+ or -) of the specific rotation, [α]D, are physical constants for the compound under specific conditions (temperature, solvent, concentration). Measurement of the optical rotation is a rapid method to assess the enantiomeric excess (ee) of a sample, as the observed rotation is directly proportional to the ratio of enantiomers.

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov While the alcohol and cyclopropane moieties themselves are weak chromophores in the accessible UV-Vis range, derivatization of the alcohol with a chromophoric group (e.g., forming a benzoate (B1203000) ester) can induce a measurable CD signal, known as a Cotton effect. wordpress.com The sign and shape of the Cotton effect can often be correlated with the absolute configuration of the stereocenters based on established empirical rules (e.g., the Exciton Chirality Method) or by comparison with theoretical calculations. lookchem.comelsevierpure.comrsc.org This makes CD spectroscopy a powerful tool for the non-ambiguous determination of the molecule's absolute stereochemistry. nih.gov

X-ray Crystallography for Definitive Solid-State Stereochemical Analysis of Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry, in the solid state. nih.gov

Methodology: While obtaining suitable single crystals of the liquid alcohol itself can be challenging, it is common practice to synthesize a solid derivative. For this compound, this could involve converting the alcohol to a crystalline ester or urethane (B1682113) containing a heavy atom (e.g., a p-bromobenzoate derivative). The heavy atom facilitates the solution of the phase problem in crystallographic analysis.

Structural Insights: A successful crystallographic analysis yields the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.netresearchgate.netrsc.org This data provides unequivocal proof of the trans relationship between the ethyl and ethanol groups on the cyclopropane ring and confirms the (1S,2S) absolute configuration. nih.gov The crystal packing arrangement also reveals information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. nih.gov

Applications of 2 1s,2s 2 Ethylcyclopropyl Ethan 1 Ol As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Role as a Chiral Building Block for the Construction of Novel Chemical Scaffolds and Architectures

Chiral cyclopropanes are highly sought-after building blocks in medicinal chemistry and materials science due to their unique conformational properties and the spatial arrangement of their substituents. The stereochemically defined (1S,2S) configuration of the ethyl and ethanol (B145695) groups on the cyclopropane (B1198618) ring of 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol makes it a valuable chiral synthon.

The inherent strain of the cyclopropane ring can be harnessed to drive ring-opening reactions, leading to the formation of more complex acyclic or larger ring systems with stereocontrol. The primary alcohol functionality serves as a handle for a wide array of chemical transformations, allowing for its incorporation into diverse molecular frameworks. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid would provide an electrophilic center for subsequent carbon-carbon bond-forming reactions.

Potential Synthetic Transformations and Resulting Scaffolds:

Starting MaterialReagents and ConditionsPotential Product ScaffoldSignificance of Scaffold
This compound1. Swern Oxidation; 2. Wittig ReactionChiral vinyl cyclopropanePrecursor for further cycloadditions or metathesis reactions.
This compound1. Tosylation; 2. Nucleophilic substitutionChiral functionalized cyclopropanesIntroduction of various functional groups (e.g., azides, amines, thiols) for further elaboration.
This compoundLewis acid-catalyzed ring openingChiral homoallylic alcoholsAccess to stereodefined linear carbon chains.

These hypothetical transformations highlight how the defined stereochemistry of This compound could be transferred to new, more complex molecules, thereby creating novel chiral scaffolds for various applications.

Integration into Multi-Step Synthetic Sequences for the Assembly of Advanced Organic Molecules (Non-Biologically Active Targets)

In the realm of total synthesis and the construction of complex organic molecules for materials science, chiral building blocks like This compound could play a pivotal role. Its bifunctional nature—a nucleophilic hydroxyl group and a modifiable cyclopropane core—allows for its sequential or orthogonal functionalization within a multi-step synthesis.

For example, the hydroxyl group could be protected, followed by a modification of the ethyl group or the cyclopropane ring itself. Subsequently, deprotection of the alcohol would allow for its participation in a later-stage coupling reaction. This strategic integration can be crucial for the convergent assembly of complex target molecules.

Hypothetical Multi-Step Synthetic Sequence:

Protection: The primary alcohol of This compound is protected with a suitable protecting group (e.g., silyl (B83357) ether).

Modification: The protected intermediate undergoes a directed C-H activation on the ethyl group, followed by functionalization.

Deprotection: The protecting group is removed to reveal the primary alcohol.

Coupling: The deprotected alcohol is then used in a key bond-forming reaction, such as an esterification or an etherification, to link it to another complex fragment.

This stepwise approach would allow for the controlled and predictable assembly of advanced organic molecules where the chiral cyclopropane unit imparts specific conformational constraints or stereochemical information.

Precursor in the Development of Catalytic Ligands or Materials (where chemical structure and properties are the focus, not biological interaction)

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The rigid and well-defined structure of the 1,2-disubstituted cyclopropane in This compound makes it an attractive scaffold for the synthesis of novel ligands.

The primary alcohol can be converted into various coordinating groups, such as phosphines, amines, or heterocycles. The chirality of the cyclopropane backbone could then induce asymmetry in metal-catalyzed reactions.

Hypothetical Ligand Synthesis and Application:

Ligand PrecursorSynthetic StepsPotential Ligand TypePotential Catalytic Application
This compound1. Mesylation; 2. Displacement with a phosphideChiral phosphine ligandAsymmetric hydrogenation, cross-coupling reactions.
This compound1. Oxidation to aldehyde; 2. Condensation with a chiral amineChiral Schiff base ligandAsymmetric epoxidation, cyclopropanation.
This compoundConversion to a chiral diamineChiral diamine ligandAsymmetric transfer hydrogenation.

Furthermore, this molecule could be incorporated into polymeric materials. Polymerization of a derivative of This compound could lead to chiral polymers with unique chiroptical properties or the ability to act as heterogeneous catalysts.

Q & A

Q. What are the optimal synthetic routes for 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of cyclopropane-containing alcohols like this compound typically involves cyclopropanation strategies, such as the Simmons-Smith reaction or transition-metal-catalyzed processes. For stereochemical control, chiral auxiliaries or asymmetric catalysis are critical. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using zinc-copper couples, where temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact diastereoselectivity . Post-synthesis, chiral HPLC or enzymatic resolution may refine enantiomeric excess (ee) >95% .

Q. How can researchers verify the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish between (1S,2S) and (1R,2R) diastereomers by analyzing spatial proximity of protons on the cyclopropane ring. Computational methods (e.g., DFT calculations) may corroborate experimental data by comparing predicted and observed NMR chemical shifts .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Flash chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard for removing non-polar byproducts. For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% purity. Recrystallization from ethanol/water mixtures can further enhance crystallinity .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the cyclopropane ring in this compound?

The cyclopropane ring likely forms via a carbene insertion mechanism. For example, ethyl diazoacetate derivatives generate singlet carbenes under Rh(II) catalysis, which insert into alkene π-bonds. Stereoselectivity arises from steric effects: bulky substituents on the catalyst direct carbene approach to the less hindered face of the alkene. Kinetic isotope effect (KIE) studies and trapping experiments with radical scavengers (e.g., TEMPO) can validate intermediates .

Q. How does computational modeling aid in predicting the reactivity of this compound in biological systems?

Docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., enzymes or receptors). Molecular dynamics simulations reveal conformational stability in aqueous vs. lipid environments. For instance, the cyclopropane ring’s strain energy (~27 kcal/mol) may enhance binding rigidity compared to non-cyclic analogs .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound derivatives?

SAR studies often involve synthesizing analogs with modified cyclopropane substituents (e.g., replacing ethyl with methyl or phenyl groups). Biological assays (e.g., enzyme inhibition or receptor binding) quantify activity changes. For example, replacing the ethyl group with a bulkier tert-butyl moiety may increase lipophilicity (logP from 1.2 to 2.5) but reduce solubility, impacting bioavailability .

Q. Which analytical techniques are critical for characterizing this compound in complex matrices?

  • LC-MS/MS : Quantifies trace amounts (LOD <1 ng/mL) in biological samples using MRM transitions (e.g., m/z 156 → 138).
  • Vibrational Circular Dichroism (VCD) : Resolves enantiomers by analyzing differential absorption of left- vs. right-circularly polarized IR light.
  • 2D NMR (HSQC, HMBC) : Maps carbon-proton correlations to confirm connectivity of the cyclopropane ring and ethanol moiety .

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Reactant of Route 1
2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.